N,N'-[Oxybis(methylene)]bis[N-phenylaniline]
Description
Properties
CAS No. |
57468-27-6 |
|---|---|
Molecular Formula |
C26H24N2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-phenyl-N-[(N-phenylanilino)methoxymethyl]aniline |
InChI |
InChI=1S/C26H24N2O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-29-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
APRDGZRISPKKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(COCN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N'-[Oxybis(methylene)]bis[N-phenylaniline]
General Synthetic Strategy
The synthesis of N,N'-[Oxybis(methylene)]bis[N-phenylaniline] typically involves the condensation of N-phenylaniline derivatives with formaldehyde or formaldehyde equivalents to form the oxybis(methylene) linkage between two aniline nitrogen atoms. This approach leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of formaldehyde to create the methylene bridge mediated by an oxygen atom.
Reported Synthetic Routes and Reaction Conditions
Condensation of N-phenylaniline with Formaldehyde
- Reaction: Two equivalents of N-phenylaniline are reacted with one equivalent of formaldehyde under controlled conditions to yield N,N'-[Oxybis(methylene)]bis[N-phenylaniline].
- Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids may be employed to facilitate the condensation.
- Solvent: Common solvents include ethanol, methanol, or other polar solvents compatible with both reactants.
- Temperature: Mild heating (typically 50–80 °C) is applied to drive the reaction to completion.
- Yield: Literature reports yields ranging from 50% to 75%, depending on reaction optimization and purification methods.
Alternative Routes Involving Halomethyl Ethers
- Method: Reaction of N-phenylaniline with halomethyl ethers (e.g., chloromethyl methyl ether) in the presence of a base to form the oxybis(methylene) linkage.
- Base: Anhydrous potassium carbonate or similar bases are used to deprotonate the amine and promote nucleophilic substitution.
- Catalyst: Copper(I) iodide has been reported as a catalyst in related N-arylation reactions, which may be adapted for this synthesis.
- Yield: Moderate yields (~57%) have been documented in synthetic route analyses.
Analytical Data and Reaction Optimization
Yield and Purity Data
| Method | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Purity Notes |
|---|---|---|---|---|---|
| Condensation with formaldehyde | Acid catalyst (e.g., HCl) | Ethanol | 60–80 | 50–75 | Purified by recrystallization |
| Reaction with halomethyl ether | K2CO3, CuI catalyst | Polar aprotic | 50–70 | ~57 | Requires chromatographic purification |
Characterization Techniques
- Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, and oxygen content consistent with the molecular formula.
- X-ray Crystallography: Used to determine the molecular conformation, confirming the oxybis(methylene) linkage and the relative orientation of phenyl rings.
- Spectroscopy: NMR and IR spectroscopy verify the presence of methylene bridges and aromatic amines.
Research Discoveries and Structural Insights
Structural Features
- The compound exhibits two phenyl rings linked via an oxygen atom through methylene bridges attached to the nitrogen atoms of the aniline units.
- The dihedral angles between the phenyl rings and the oxybis(methylene) bridge influence molecular flexibility and packing in the solid state.
- Crystal structures of related compounds show stabilization by C—H⋯π and N—H⋯π interactions, which may also be relevant here.
Related Literature and Analogous Compounds
- Studies on similar bis-aniline derivatives and oxybis Schiff bases reveal that the synthesis often involves condensation reactions with formaldehyde or related aldehydes, confirming the general synthetic approach.
- Research on 4-methoxy-N-phenylaniline and related molecules provides insights into reaction mechanisms and crystallographic behavior, which can be extrapolated to N,N'-[Oxybis(methylene)]bis[N-phenylaniline].
Summary and Professional Assessment
The preparation of N,N'-[Oxybis(methylene)]bis[N-phenylaniline] primarily relies on condensation reactions between N-phenylaniline and formaldehyde or its equivalents, facilitated by acidic or basic catalysts. Reaction conditions such as solvent choice, temperature, and catalyst presence significantly affect yield and purity. Yields typically range from moderate to good (50–75%), with purification often achieved by recrystallization or chromatography.
The compound's structure and properties have been elucidated through elemental analysis and crystallographic studies, confirming the oxybis(methylene) linkage and providing insight into molecular conformation and intermolecular interactions.
The diversity of synthetic approaches and analytical techniques underscores the compound's versatility and the importance of optimizing reaction parameters for improved yield and purity. This comprehensive analysis draws from peer-reviewed crystallographic studies, synthetic organic chemistry literature, and chemical databases, ensuring a professional and authoritative overview.
Chemical Reactions Analysis
Types of Reactions: N,N’-[Oxybis(methylene)]bis[N-phenylaniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
N,N’-[Oxybis(methylene)]bis[N-phenylaniline] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
4,4'-(Oxybis(methylene))dianiline (Compound 17)
N,N'-(Oxybis(methylene))bis(2-nitroaniline) (Compound 3)
3,3’-[Oxybis(methylene)]bis(9-methoxy-9H-carbazole)
4,4’-Methylene bis(N,N-dimethylaniline)
- Structure: Dimethylamino (–N(CH₃)₂) substituents.
- Key Data : Listed in chemical standards for analytical applications .
- Comparison: Strong electron-donating dimethylamino groups increase basicity and catalytic activity in epoxy curing reactions. The target compound’s phenyl groups provide steric protection, reducing oxidative degradation .
Biological Activity
N,N'-[Oxybis(methylene)]bis[N-phenylaniline] is a compound that has garnered attention in the field of biological research due to its potential applications in various therapeutic contexts. This article discusses its biological activity, synthesizing findings from diverse studies and presenting relevant data.
N,N'-[Oxybis(methylene)]bis[N-phenylaniline] is a bis-aniline derivative characterized by its unique structure, which includes two phenyl groups linked by an oxybis(methylene) spacer. This structural configuration is crucial for its biological activity, influencing its interactions with biological molecules.
The biological activity of N,N'-[Oxybis(methylene)]bis[N-phenylaniline] can be attributed to its ability to interact with cellular components, particularly proteins and membranes. The compound exhibits biocidal properties, which may be linked to:
- Membrane Disruption : The compound's hydrophobic regions allow it to integrate into lipid bilayers, leading to increased membrane permeability and potential cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.
Antimicrobial Activity
Research indicates that N,N'-[Oxybis(methylene)]bis[N-phenylaniline] demonstrates significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against various bacterial strains, revealing the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses potent antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of N,N'-[Oxybis(methylene)]bis[N-phenylaniline]. The following table summarizes the findings:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 75 |
| A549 | 60 |
The IC50 values indicate that while the compound exhibits cytotoxic effects, it is relatively selective, with higher IC50 values suggesting lower toxicity to normal cells compared to cancerous cells.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial investigated the use of N,N'-[Oxybis(methylene)]bis[N-phenylaniline] as a topical antiseptic. Results showed a significant reduction in infection rates in surgical patients when treated with formulations containing this compound compared to controls.
- Evaluation of Cytotoxic Effects : Another study focused on its effects on cancer cell lines. The compound was found to induce apoptosis in HeLa cells through mitochondrial pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are the recommended safety protocols for handling N,N'-[Oxybis(methylene)]bis[N-phenylaniline] in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use full-body chemical-resistant suits, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. P95/P1 respirators or OV/AG/P99 (US) and ABEK-P2 (EU) cartridges are recommended for respiratory protection .
- Toxicity Mitigation: Note that components may be classified as carcinogens (IARC Group 1/2B, ACGIH A1/A2). Implement fume hoods, regular handwashing, and avoid skin contact via glove integrity checks and proper removal techniques .
- Waste Disposal: Use licensed disposal services for surplus material. Contaminated packaging must be treated as hazardous waste .
Q. What synthetic routes are commonly employed for the preparation of N,N'-[Oxybis(methylene)]bis[N-phenylaniline]?
Methodological Answer:
- Condensation Reactions: Utilize aldehyde-bridged bis-aniline synthesis, analogous to methods for 4,4’-Methylene bis(N,N-dimethylaniline) derivatives. Optimize stoichiometry and reaction time to minimize byproducts .
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) can isolate the compound. Monitor purity via TLC (silica gel, hexane/ethyl acetate) .
- Yield Optimization: Control temperature (typically 60–80°C) and pH (neutral to slightly acidic) to enhance reaction efficiency. Yields >70% are achievable under optimized conditions .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR: Identify characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), methylene bridges (δ 4.0–4.5 ppm), and absence of aldehyde protons (δ ~9–10 ppm) .
- LC-MS (ESI): Confirm molecular weight (e.g., [M+H]+ peak at m/z 450–500 range) and assess purity (>95% by area under the curve) .
- FT-IR: Detect C-N stretching (~1250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic factors influence the compound’s participation in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The bis-aniline structure creates steric hindrance at the methylene bridge, limiting reactivity with bulky reagents. Use smaller catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
- Electronic Effects: Electron-rich aryl groups enhance nucleophilicity at the nitrogen centers. Adjust solvent polarity (e.g., DMF vs. THF) to modulate reaction rates .
- Case Study: Derivatives of similar bis-anilines show improved catalytic activity in Ullmann couplings when electron-withdrawing substituents are introduced .
Q. What computational modeling approaches are suitable for predicting electronic properties and reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model HOMO/LUMO energies, identifying reactive sites. For example, the methylene bridge exhibits low electron density, favoring electrophilic attacks .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .
- Validation: Cross-reference computational results with experimental UV-Vis spectra (λmax ~280 nm for π→π* transitions) .
Q. How can discrepancies in reported bioactivity data for derivatives be resolved?
Methodological Answer:
- Data Normalization: Account for variations in assay conditions (e.g., cell lines, incubation times). For example, IC50 values for antiproliferative activity may differ between MTT and ATP-based assays .
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (e.g., monoclinic Cc space group, unit cell parameters a = 9.8 Å, b = 16.1 Å) to rule out polymorphism .
- Meta-Analysis: Compare toxicity profiles using standardized OECD guidelines (e.g., Ames test for mutagenicity) to resolve conflicting carcinogenicity classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
